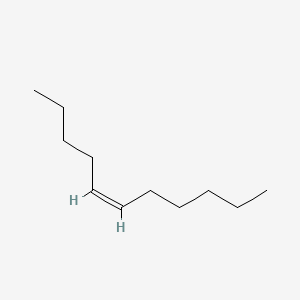

(Z)-5-Undecene

Description

Significance of Z-Alkenes in Organic Synthesis and Materials Science

Z-alkenes, including (Z)-5-undecene, are crucial building blocks in organic chemistry, serving as pivotal intermediates in the synthesis of complex, biologically active molecules and advanced materials. nih.govrsc.org The rigid geometry of the Z-isomer plays a critical role in defining the three-dimensional shape and, consequently, the function of larger molecules. nih.govresearchfeatures.com This structural influence is particularly vital in pharmaceuticals and natural products, where specific stereochemistry is often a prerequisite for biological activity. researchfeatures.comnus.edu.sg

In the realm of materials science, the incorporation of Z-alkenes like this compound can impart unique properties to polymers and other materials. ontosight.ai For instance, the cis configuration can affect chain flexibility and packing in polymers, leading to materials with tailored elasticity and thermal characteristics. vulcanchem.com The reactivity of the double bond also provides a handle for further functionalization, allowing for the creation of a diverse array of materials with specific applications. researchfeatures.com

Stereochemical Considerations and Challenges in Z-Alkene Chemistry

The synthesis of Z-alkenes presents a significant challenge in organic chemistry because they are often the thermodynamically less stable isomer compared to their trans or E counterparts. nus.edu.sgnih.gov This inherent instability means that synthetic methods must be carefully designed to favor the formation of the desired Z-isomer, often requiring kinetically controlled reaction conditions. nus.edu.sgorganic-chemistry.org

Traditional methods for alkene synthesis, such as the Wittig reaction and olefin metathesis, can sometimes result in low yields and poor stereoselectivity for Z-alkenes. organic-chemistry.orgacs.org Consequently, a major focus of modern synthetic chemistry is the development of new catalytic methods that can produce Z-alkenes with high efficiency and stereopurity. nih.govnus.edu.sg

Recent advancements have seen the emergence of innovative strategies to overcome these challenges. These include:

Catalytic Hydrogenation of Alkynes: The use of specific catalysts, such as those based on palladium or silver, allows for the selective semi-hydrogenation of alkynes to yield Z-alkenes. rsc.orgorganic-chemistry.orgrsc.org

Iron-Catalyzed Cross-Coupling: Affordable and abundant iron catalysts have been developed for the stereoselective synthesis of trisubstituted Z-alkenes. nus.edu.sg

Photochemical Isomerization: This approach utilizes light energy to convert the more stable E-alkene into the desired Z-isomer, often employing a photosensitizer. organic-chemistry.orgqs-gen.com

Julia-Kocienski Olefination: Modifications of this classic reaction have shown high Z-selectivity in the synthesis of trisubstituted alkenes. organic-chemistry.orgacs.org

These methods represent significant progress in the field, providing chemists with powerful tools to access structurally diverse Z-alkenes like this compound for a wide range of applications. The continued development of such stereoselective reactions is crucial for advancing drug discovery, materials science, and the broader field of chemical synthesis. nus.edu.sgorganic-chemistry.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

764-96-5 |

|---|---|

Molecular Formula |

C11H22 |

Molecular Weight |

154.29 g/mol |

IUPAC Name |

(Z)-undec-5-ene |

InChI |

InChI=1S/C11H22/c1-3-5-7-9-11-10-8-6-4-2/h9,11H,3-8,10H2,1-2H3/b11-9- |

InChI Key |

NGCRXXLKJAAUQQ-LUAWRHEFSA-N |

Isomeric SMILES |

CCCCC/C=C\CCCC |

Canonical SMILES |

CCCCCC=CCCCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Z 5 Undecene and Its Derivatives

Stereoselective Alkene Formation Strategies

The creation of Z-alkenes such as (Z)-5-undecene requires precise control over the stereochemical outcome of the reaction. Modern organic synthesis offers several powerful strategies to achieve this, primarily through the manipulation of alkyne and carbonyl functionalities. These methods include the partial reduction of alkynes, specific olefination reactions, and hydroboration-based protocols.

Controlled Semi-Hydrogenation of Alkynes

The most direct route to this compound begins with the corresponding alkyne, 5-undecyne. The key transformation is a semi-hydrogenation, where two hydrogen atoms are added across the triple bond with syn-stereochemistry to yield the cis or Z-alkene. The primary challenge is to prevent over-reduction to the corresponding alkane (undecane). nih.gov

Catalytic hydrogenation is a widely practiced method for converting alkynes to Z-alkenes. wisc.edu The classic reagent for this transformation is Lindlar's catalyst, which consists of palladium supported on calcium carbonate and "poisoned" with lead acetate (B1210297) and quinoline. masterorganicchemistry.comrsc.org The poison deactivates the catalyst just enough to stop the reaction at the alkene stage. masterorganicchemistry.com This method reliably produces cis-alkenes from internal alkynes. masterorganicchemistry.com

In addition to the traditional Lindlar catalyst, several alternative systems have been developed to improve functional group tolerance, avoid toxic lead salts, and utilize more abundant metals. nih.gov These alternatives often provide excellent yield and Z-selectivity.

Alternative Catalytic Systems:

Palladium on Barium Sulfate (Pd/BaSO₄): Used with quinoline, this is a common and effective alternative to Lindlar's catalyst. masterorganicchemistry.com

Nickel Boride (Ni₂B): This non-noble metal catalyst can be used in applications similar to Lindlar's catalyst, demonstrating that terminal alkynes are more reactive than internal alkynes, which are in turn more reactive than alkenes. masterorganicchemistry.com

Nanoporous Gold (AuNPore): This heterogeneous catalyst can be used for the transfer semihydrogenation of alkynes to Z-olefins using formic acid as a hydrogen source, showing high yields and chemo-selectivity. organic-chemistry.org

Iron, Cobalt, and Copper Catalysts: Research has expanded to include various non-noble metal catalysts that promote the selective formation of Z-alkenes, offering lower cost and toxicity. nih.gov

| Catalyst System | Support/Poison | Typical Hydrogen Source | Selectivity | Reference |

|---|---|---|---|---|

| Lindlar's Catalyst (Pd) | CaCO₃, Pb(OAc)₂, Quinoline | H₂ gas | High Z-Selectivity | masterorganicchemistry.comrsc.org |

| Pd/BaSO₄ | Quinoline | H₂ gas | High Z-Selectivity | wisc.edumasterorganicchemistry.com |

| Nickel Boride (Ni₂B) | None | H₂ gas | Good Z-Selectivity | masterorganicchemistry.com |

| Nanoporous Gold (AuNPore) | None | Formic Acid | High Z-Selectivity | organic-chemistry.org |

As a sustainable alternative to methods requiring stoichiometric reducing agents or high-pressure hydrogen gas, electrochemical synthesis has gained significant attention. rsc.org An electrocatalytic method for the semi-hydrogenation of alkynes to Z-alkenes has been developed, demonstrating high efficiency and stereoselectivity. rsc.orgresearchgate.net

This process typically involves a palladium catalyst in an electrochemical cell. iu.edu The hydrogen source is often the solvent itself, and palladium nanoparticles generated in situ act as carriers for chemisorbed hydrogen, which is then transferred to the alkyne. rsc.orgiu.edu The reaction proceeds under mild conditions and avoids many of the safety concerns associated with pressurized hydrogen gas. rsc.org However, a significant limitation has been observed for purely aliphatic substrates; studies have shown that when both substituents on the alkyne are alkyl groups, as in the case of 5-undecyne, the reaction may not yield any product. rsc.org The methodology shows high selectivity primarily for alkynes featuring at least one aryl or heteroaryl substituent. rsc.org

Wittig Reaction and Stereochemical Control

The Wittig reaction is a cornerstone of alkene synthesis, forming a carbon-carbon double bond from a carbonyl compound and a phosphonium (B103445) ylide. lumenlearning.commasterorganicchemistry.com To synthesize this compound, one of two retrosynthetic disconnections can be envisioned: the reaction of hexanal (B45976) with (pentylidene)triphenylphosphorane, or the reaction of pentanal with (hexylidene)triphenylphosphorane.

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphonium ylide. wikipedia.orgorganic-chemistry.org Ylides are generally categorized as stabilized, semi-stabilized, or non-stabilized. For the synthesis of Z-alkenes, non-stabilized ylides, where the substituent on the carbanion is a simple alkyl group, are employed. harvard.edu The reaction of these non-stabilized ylides with aldehydes proceeds under kinetic control to predominantly form the Z-alkene. adichemistry.com The mechanism is believed to involve a concerted [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate. pitt.edu The kinetically favored pathway leads to a cis-substituted oxaphosphetane, which subsequently decomposes to yield the Z-alkene and triphenylphosphine (B44618) oxide. harvard.edu

While non-stabilized ylides inherently favor Z-alkene formation, the selectivity can be further enhanced through modification of the reaction conditions or the ylide itself. wikipedia.org Performing the reaction with non-stabilized ylides in specific solvents like dimethylformamide (DMF) in the presence of iodide salts (e.g., NaI or LiI) can lead to almost exclusively the Z-isomer. wikipedia.org

Modifications to the phosphorus-containing reagent can also enforce high Z-selectivity. While much work has focused on the Horner-Wadsworth-Emmons (HWE) reaction, such as the Still-Gennari modification using phosphonates with electron-withdrawing groups, analogous principles apply to the Wittig reaction. mcmaster.canih.gov Using phosphines other than triphenylphosphine, such as tributylphosphine, can alter the stereochemical course of the reaction. mcmaster.ca The electronic and steric properties of the substituents on the phosphorus atom influence the stability and geometry of the oxaphosphetane intermediate, thereby controlling the E/Z ratio of the final alkene product.

| Ylide Type | Typical Substrates | Conditions for High Z-Selectivity | Stereochemical Rationale | Reference |

|---|---|---|---|---|

| Non-stabilized (e.g., Ph₃P=CH-Alkyl) | Aldehydes | Salt-free conditions, non-polar solvents, low temperature | Kinetic control via favored cis-oxaphosphetane formation | harvard.eduadichemistry.com |

| Non-stabilized (e.g., Ph₃P=CH-Alkyl) | Aldehydes | DMF solvent with NaI or LiI additives | Salt effects modify the transition state to favor Z-outcome | wikipedia.org |

Hydroboration-Oxidation Protocols for Alkenes

Hydroboration represents another powerful tool for alkyne functionalization that can be harnessed for the synthesis of this compound. wikipedia.org While the hydroboration-oxidation of an alkyne typically yields a ketone or aldehyde, a modification of the workup procedure allows for the isolation of a Z-alkene. libretexts.orgmasterorganicchemistry.com

The process begins with the syn-hydroboration of the internal alkyne (5-undecyne) with a sterically hindered borane (B79455) reagent, such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN). libretexts.orgmasterorganicchemistry.com The use of a bulky borane is crucial to prevent a second hydroboration event on the resulting vinylborane (B8500763). libretexts.org This first step produces a trialkenylborane intermediate with a cis configuration.

Instead of oxidation with hydrogen peroxide, the vinylborane intermediate is treated with a carboxylic acid, such as acetic acid, in a step known as protonolysis. This reaction cleaves the carbon-boron bond and replaces it with a carbon-hydrogen bond. Crucially, this process occurs with retention of stereochemistry. masterorganicchemistry.com Therefore, the cis-vinylborane is converted into the corresponding (Z)-alkene. This two-step, one-pot sequence provides a reliable and highly stereoselective route to Z-disubstituted alkenes from internal alkynes.

Metal-Catalyzed Coupling Reactions

Metal-catalyzed reactions are a cornerstone of modern organic synthesis, providing powerful tools for the construction of carbon-carbon bonds with high precision. In the context of this compound synthesis, these methods offer direct and stereocontrolled pathways from simple precursors.

Silver-Catalyzed Hydroalkylation of Terminal Alkynes

A significant advancement in the synthesis of Z-alkenes is the silver-catalyzed hydroalkylation of terminal alkynes. organic-chemistry.org This method facilitates the reductive coupling of terminal alkynes with alkylboranes, yielding isomerically pure Z-alkenes with exceptional stereoselectivity (Z:E > 300:1). organic-chemistry.orgresearchgate.net The reaction demonstrates broad functional group compatibility, tolerating alcohols, aldehydes, ketones, and esters. nih.gov

The key to the high Z-selectivity lies in the reaction mechanism. nih.gov It is proposed to proceed through the formation of a silver acetylide, which then reacts with the alkylborane to form a silver borate (B1201080) complex. organic-chemistry.orgnih.gov A subsequent 1,2-metalate rearrangement and protodeboronation sequence mechanistically constrains the stereochemical outcome, leading exclusively to the Z-alkene. nih.govnih.gov The process is typically catalyzed by a silver salt, such as silver chloride, in the presence of an N-heterocyclic carbene (NHC) ligand and an alkoxide base in a nonpolar solvent like toluene (B28343). researchgate.netnih.gov

Table 1: Silver-Catalyzed Z-Selective Hydroalkylation of Terminal Alkynes

| Alkyne Substrate | Alkylborane Partner | Catalyst System | Yield (%) | Z:E Ratio | Reference |

|---|---|---|---|---|---|

| Terminal Alkyne | Alkylborane (prepared in situ) | Silver catalyst, Triazole carbene ligand, LiOt-Bu | High | >300:1 | organic-chemistry.org |

| Conjugated Terminal Alkyne | Alkylborane | Silver catalyst | High | High (isomerization-prone substrates) | nih.gov |

This method represents a powerful tool for accessing thermodynamically less stable Z-alkenes, which are crucial intermediates in organic synthesis. organic-chemistry.org Limitations include incompatibility with unprotected amines and carboxylic acids. organic-chemistry.org

Organometallic Reagent-Mediated Syntheses (e.g., Alkenylalanes, Alkenylboranes)

The stereospecific synthesis of alkenes can be effectively achieved using organometallic reagents derived from alkynes, such as alkenylalanes and alkenylboranes. redalyc.org These methods provide excellent control over the geometry of the resulting double bond.

Alkenylalanes: The hydroalumination of a terminal alkyne, such as 1-hexyne, with diisobutylaluminium hydride (DIBAL-H) proceeds via a cis-addition, yielding a (Z)-alkenylalane. redalyc.org This intermediate can then be used to form the desired Z-alkene. For instance, reaction of the (Z)-alkenylalane with a suitable electrophile, often mediated by an organocopper reagent, allows for the introduction of an alkyl group while retaining the Z-geometry of the double bond. redalyc.org

Alkenylboranes: A similar strategy involves the hydroboration of terminal alkynes. The reaction of a terminal acetylene (B1199291) with catecholborane, followed by hydrolysis, produces an (E)-alkenylboronic acid. redalyc.org While this intermediate has the opposite stereochemistry, subsequent reactions can be manipulated to achieve the desired Z-alkene. For example, treatment with bromine and a base can lead to a substitution with inversion of configuration, affording a (Z)-1-bromoalkene with high stereoselectivity, which can then be used in further coupling reactions. redalyc.org Alternatively, dialkylvinylboranes, synthesized from internal alkynes, can react with iodine in the presence of a base to produce Z-trisubstituted alkenes stereoselectively. scielo.org.bo

Transformations from Allylic Alcohols

Allylic alcohols serve as versatile starting materials for the stereocontrolled synthesis of Z-alkenes through multi-step sequences that precisely manipulate stereocenters.

Stereoselective Epoxidation and Subsequent Deoxygenation

A well-established route to Z-alkenes begins with the stereoselective epoxidation of an allylic alcohol. redalyc.orgscielo.org.bo This critical step often employs a transition metal catalyst to direct the stereochemical outcome. For the synthesis of a related compound, (Z)-6-methyl-5-undecene, the corresponding allylic alcohol was oxidized with tert-butyl hydroperoxide in the presence of a vanadium catalyst. redalyc.orgscielo.org.bo This reaction selectively produces the erythro-epoxy alcohol. scielo.org.bo

The resulting epoxy alcohol is then converted into a vicinal diol. redalyc.org This can be achieved through reaction with an organocuprate, such as lithium dibutylcuprate. scielo.org.bo The final and crucial step is the stereospecific deoxygenation of the diol to furnish the Z-alkene. redalyc.org This transformation can be accomplished by converting the diol into a dioxolane derivative, for example by reacting it with N,N-dimethylformamide dimethyl acetal, followed by thermal decomposition in the presence of acetic anhydride (B1165640) to yield the final (Z)-alkene. redalyc.orgscielo.org.bo The Sharpless asymmetric epoxidation is another powerful method for the highly enantioselective epoxidation of prochiral allylic alcohols, though its application here would be for creating specific stereoisomers. d-nb.info

Table 2: Synthesis of a Z-Alkene via Epoxidation-Deoxygenation

| Step | Reaction | Reagents | Key Intermediate | Reference |

|---|---|---|---|---|

| 1 | Stereoselective Epoxidation | tert-Butyl hydroperoxide, Vanadium catalyst | erythro-Epoxy alcohol | redalyc.orgscielo.org.bo |

| 2 | Ring Opening | Lithium dibutylcuprate | Vicinal diol | scielo.org.bo |

| 3 | Stereospecific Deoxygenation | 1. N,N-Dimethylformamide dimethyl acetal; 2. Heat, Acetic anhydride | (Z)-Alkene | redalyc.orgscielo.org.bo |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to design chemical processes that reduce or eliminate hazardous substances, are increasingly integral to modern synthetic planning. mdpi.comacs.org These principles can be applied to the synthesis of this compound to enhance sustainability. ijnc.ir

A key principle of green chemistry is the use of catalysis. acs.org The silver-catalyzed hydroalkylation described in section 2.1.4.1 is a prime example. Catalytic reagents are superior to stoichiometric ones as they can be used in small amounts and recycled, minimizing waste. acs.org This approach dramatically reduces the E-factor (weight of waste per weight of product) compared to classical stoichiometric organometallic reactions, which often generate significant metal and salt waste streams. acs.orgnih.gov

Another principle, atom economy, seeks to maximize the incorporation of all reactant materials into the final product. acs.org Hydroalkylation reactions are inherently atom-economical as they involve the addition of both an alkyl group and a hydrogen atom across the alkyne's triple bond. nih.gov

Furthermore, green chemistry encourages the use of safer solvents or solvent-free conditions. rasayanjournal.co.innih.gov While many organometallic reactions require specific nonpolar solvents, research into performing these transformations in more benign media, such as water or ethanol, or under solventless "grindstone" or ball-milling conditions, is an active area of green chemistry. rasayanjournal.co.innih.gov Exploring these alternatives for the synthesis of this compound could significantly reduce the environmental impact of the process. mdpi.com The development of reactions that can proceed without extensive use of protecting groups for functional groups like hydroxyls and amines also aligns with green chemistry goals by reducing step counts and waste generation. nih.gov

Mechanistic Studies and Reaction Pathways of Z 5 Undecene

Olefin Reactivity and Transformation Mechanisms

The reactivity of (Z)-5-undecene is primarily dictated by the presence of its carbon-carbon double bond, which serves as a region of high electron density, making it susceptible to attack by electrophiles.

Electrophilic addition reactions are characteristic of alkenes. In these reactions, the π bond of the double bond is broken, and two new σ bonds are formed.

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), to this compound proceeds through a mechanism involving a cyclic halonium ion intermediate. The halogen molecule becomes polarized as it approaches the electron-rich double bond. libretexts.org This leads to the heterolytic cleavage of the halogen-halogen bond. The electrophilic halogen atom forms a bridged, three-membered ring with the two carbon atoms of the former double bond. The remaining halide ion then attacks one of the carbon atoms of the cyclic intermediate from the side opposite the bridge, resulting in an anti-addition. This stereoselective process yields a vicinal dihalide. libretexts.org

| Reaction Type | Reagent(s) | Catalyst | Product | Key Mechanism Feature |

| Halogenation | Br₂ | None | 5,6-Dibromoundecane | Cyclic bromonium ion, anti-addition |

| Hydrogenation | H₂ | Pd, Pt, or Ni | Undecane | Adsorption on metal surface, syn-addition |

The double bond of this compound can be oxidized to introduce oxygen-containing functional groups.

Epoxidation: This reaction involves treating the alkene with a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA), to form an epoxide (or oxirane). libretexts.org The mechanism is a concerted process where an oxygen atom is transferred from the peroxyacid to the alkene, forming the three-membered epoxide ring in a single step. youtube.com This transfer occurs with syn stereochemistry, meaning both new C-O bonds form on the same face of the double bond. libretexts.org

Dihydroxylation: Dihydroxylation is the addition of two hydroxyl (-OH) groups to the double bond, forming a diol (glycol). The stereochemical outcome depends on the reagents used.

Syn-dihydroxylation: This is achieved using reagents like osmium tetroxide (OsO₄) followed by a reducing agent (e.g., NaHSO₃), or cold, alkaline potassium permanganate (B83412) (KMnO₄). libretexts.org The mechanism involves the formation of a cyclic intermediate (an osmate ester for OsO₄), which is then cleaved to yield a cis-diol. libretexts.org

Anti-dihydroxylation: This is a two-step process. First, the alkene is epoxidized as described above. Then, the epoxide is subjected to acid-catalyzed ring-opening with water. The water molecule acts as a nucleophile, attacking one of the epoxide carbons from the opposite face of the oxygen atom, resulting in a trans-diol. libretexts.orgyoutube.com

| Oxidation Type | Reagent(s) | Intermediate | Product | Stereochemistry |

| Epoxidation | Peroxyacid (e.g., mCPBA) | None (concerted) | 5,6-Epoxyundecane | syn-addition of O |

| Syn-Dihydroxylation | 1. OsO₄ 2. NaHSO₃ | Cyclic osmate ester | Undecane-5,6-diol | syn-addition of OH groups |

| Anti-Dihydroxylation | 1. mCPBA 2. H₃O⁺ | Epoxide | Undecane-5,6-diol | anti-addition of OH groups |

The primary reduction mechanism for this compound is catalytic hydrogenation, which converts the alkene into an alkane. organic-chemistry.orgorganic-chemistry.org As detailed in section 3.1.1, this process uses H₂ gas and a metal catalyst (e.g., Pd/C) to add hydrogen atoms across the double bond, saturating the hydrocarbon chain to form undecane. youtube.com This reaction effectively removes the double bond functional group. msu.edu

Stereoisomerization and Configurational Stability

This compound exists as a cis isomer, where the alkyl chains (a butyl group and a pentyl group) are on the same side of the double bond. Its stereoisomer is (E)-5-undecene, the trans isomer. The π bond of the double bond restricts rotation, providing configurational stability to each isomer under normal conditions.

Isomerization from the (Z) to the (E) form is not spontaneous and requires a significant input of energy to break the π bond, allowing rotation around the σ bond, before the π bond reforms. This can be achieved through thermal or photochemical means, or via chemical catalysis. Generally, trans isomers of acyclic alkenes are thermodynamically more stable than their cis counterparts due to reduced steric strain between the alkyl substituents. uzh.chresearchgate.net Therefore, (E)-5-undecene is expected to be more stable than this compound. The energy difference between such isomers influences the equilibrium position if isomerization occurs.

Chain Length and Structural Influences on Reactivity

The structure of this compound, specifically the length of the alkyl chains attached to the double bond, has a notable influence on its chemical reactivity.

| Feature | Influence on Reactivity |

| Alkyl Chain Length | Can sterically hinder access to catalyst surfaces, potentially lowering reaction rates for heterogeneous catalysis. |

| (Z)-Configuration | Creates steric strain that makes the molecule less stable than its (E)-isomer; this higher energy state can sometimes lead to a lower activation energy for certain reactions. |

| Double Bond Position | An internal double bond is generally more sterically hindered than a terminal one, which can affect its accessibility for reagents and catalysts. |

General principles of organic chemistry suggest that as an alkene, this compound would be susceptible to reactions typical of carbon-carbon double bonds. For instance:

C-C Bond Cleavage: Alkenes can undergo C-C bond cleavage through oxidative processes such as ozonolysis, which would cleave the double bond of this compound to yield aldehydes. However, specific mechanistic studies detailing the pathways for this specific molecule are not available.

Isomerization: The cis (Z) isomer could potentially be converted to its trans (E) counterpart, (E)-5-Undecene, through photochemical or catalytic processes. This isomerization would involve the temporary breaking of the pi bond to allow for rotation around the sigma bond, followed by the reformation of the pi bond. Again, dedicated studies on the mechanistic nuances of this transformation for this compound were not found.

Dehydrogenation: The introduction of additional double bonds (dehydrogenation) in an alkene like this compound would likely be influenced by the initial position of the double bond. The regioselectivity of such a reaction would be dictated by the stability of the resulting conjugated or non-conjugated diene system. However, research detailing the specific influence of the (Z)-5-double bond on the regioselectivity of further dehydrogenation is not present in the accessed literature.

Due to the absence of specific research on this compound in these areas, it is not possible to provide the detailed analysis, research findings, and data tables as requested in the article outline. The available scientific literature does not currently offer the specific mechanistic insights required to construct the article as per the user's instructions.

Advanced Applications in Organic Synthesis and Materials Science

(Z)-5-Undecene as a Key Intermediate in Complex Molecule Synthesis

The precise geometry of the double bond in this compound makes it a valuable starting point or analogue for the synthesis of structurally sophisticated organic molecules. The cis-alkene motif is a common feature in many biologically active compounds, and synthetic strategies often require reliable methods to install this functionality.

While this compound itself is not a final bioactive product, its structure is representative of key motifs found in natural products, particularly insect pheromones. scielo.brrsc.org Many lepidopteran pheromones are long-chain unsaturated acetates or alcohols containing one or more Z-configured double bonds, which are crucial for biological activity. nih.govnyxxb.cn The synthesis of these compounds provides insight into how a molecule like this compound can serve as a fundamental building block.

Modern synthetic methods, such as Z-selective cross-metathesis, are employed to construct these specific cis-olefins with high selectivity. nih.gov These reactions highlight the importance of having well-defined olefin precursors. This compound can be considered a model substrate or a potential starting point for synthetic routes that involve transformations such as chain elongation or functionalization at the terminal ends of the molecule to access these more complex, bioactive pheromone structures. The synthesis of these chemical messengers is critical for developing environmentally benign pest management tools, making their precursors valuable in agrochemical research. rsc.org

The principles that make this compound a useful precursor for bioactive compounds also apply to the synthesis of pharmaceutical intermediates. The development of new drugs often involves the construction of complex carbon skeletons with specific stereochemistry. The undecene chain can be functionalized through various organic reactions, such as epoxidation, dihydroxylation, or oxidative cleavage of the double bond, to introduce new functionalities and chiral centers.

These transformations could convert the simple hydrocarbon backbone of this compound into multifunctional intermediates essential for building larger, more complex drug candidates. The ability to start with a geometrically pure isomer simplifies the synthetic process and avoids the need for difficult separation of stereoisomers at later stages, which is a critical consideration in pharmaceutical manufacturing.

Polymer Chemistry and Advanced Materials Development

In materials science, the geometry of monomer units can have a profound impact on the final properties of a polymer. The cis-configuration of this compound is particularly significant in the context of advanced polymerization techniques, where this geometry can be transferred to the resulting polymer backbone, allowing for the creation of materials with unique and tunable characteristics.

The cis/trans geometry of the repeating olefin units within a polymer chain is known to dramatically influence its thermal and mechanical properties. nih.gov For instance, cis-polyisoprene (natural rubber) is a flexible elastomer, while its geometric isomer, trans-polyisoprene, is a hard and brittle material. Stereocontrolled polymerization methods that can precisely dictate this geometry are therefore highly valuable.

Recent developments in catalysis have enabled stereoretentive Acyclic Diene Metathesis (ADMET) polymerization. nih.govresearchgate.net This technique, when applied to cis-dienes using specialized ruthenium-based dithiolate catalysts, can preserve the monomer's double bond geometry with high fidelity, leading to the synthesis of all-cis polyalkenamers. nih.gov By modulating reaction conditions such as temperature, it is possible to control the erosion of stereoretention, thereby producing polymers with predictable and tunable cis:trans ratios. nih.govresearchgate.net This control allows for the fine-tuning of material properties, as illustrated by the data below, which shows a general trend where higher cis-content can correlate with different thermal stability compared to trans-rich polymers.

| Polymer Type | Cis Content (%) | Decomposition Temp. (Td, °C) | Thermal Transition | Reference |

|---|---|---|---|---|

| Poly-A | 94 | 361 | Glass Transition (Tg) | nih.gov |

| Poly-A | 31 | 330 | Melting Point (Tm) | nih.gov |

| Poly-B | 99 | 382 | None Observed | nih.gov |

| Poly-B | 16 | 336 | Melting Point (Tm) | nih.gov |

Note: Data is illustrative of trends reported in the literature where cis/trans content influences polymer properties. "Poly-A" and "Poly-B" represent different functionalized polyalkenamers.

One of the major challenges in polymer chemistry is the synthesis of functional polyolefins, as the catalysts used for olefin polymerization are often sensitive to polar functional groups. rsc.orgresearchgate.net ADMET provides a powerful alternative for creating polymers that are structurally similar to polyolefins but contain precisely placed functional groups. rsc.org This step-growth polymerization of α,ω-dienes is highly tolerant of various functionalities, enabling the synthesis of functional polyesters, polyethers, and polycarbonates with unsaturated backbones. nih.gov

In this context, a non-functional diene analogous to this compound could be copolymerized with a functional diene monomer. This approach allows for the dilution and spacing of functional groups along the polymer chain, thereby controlling properties such as solubility, adhesion, and chemical reactivity without compromising the desirable hydrocarbon nature of the material.

Hybrid polymers are advanced materials that combine chemically distinct polymer segments into a single molecule, such as in block or graft copolymers. mdpi.com These materials can exhibit properties from each component, leading to applications in areas like nanotechnology, drug delivery, and advanced elastomers.

The controlled nature of modern polymerization techniques, including ADMET, allows for the synthesis of well-defined polymer blocks. A polymer block synthesized from a monomer like this compound would be non-polar and hydrophobic. This segment could be chemically linked to a polar block, such as a polyester (B1180765) or a polyether, to create an amphiphilic block copolymer. Such hybrid architectures could self-assemble in solution to form complex nanostructures like micelles or vesicles, or act as compatibilizers in polymer blends. The ability to build these sophisticated architectures opens up new possibilities for designing materials with tailored macroscopic properties based on their molecular-level structure.

Derivatization for Specialty Applications (e.g., Specialty Lubricants, Elastomers)

While direct research on the derivatization of this compound for specialty lubricants is not extensively documented in publicly available literature, the potential for its use in the development of specialty elastomers can be inferred from broader research into bio-based polymers. Long-chain olefins are valuable building blocks in polymer chemistry, and this compound, with its C11 backbone and a reactive double bond, presents theoretical possibilities for polymerization and copolymerization to create novel elastomeric materials.

The synthesis of bio-based elastomers is a growing field driven by the need for sustainable alternatives to petroleum-derived products. specialchem.comresearchgate.netfornarolipolymers.comnih.gov Research has demonstrated the successful polymerization of various olefins and terpenes, which are structurally related to undecene, to produce elastomers with a range of properties. researchgate.netmdpi.com For instance, terpenes like β-myrcene have been used to synthesize bio-based elastomers through methods such as emulsion polymerization. researchgate.net These processes could theoretically be adapted for this compound to produce polyolefins with specific characteristics. The stereochemistry of the double bond, in this case, the (Z)-configuration, can significantly influence the properties of the resulting polymer, affecting its crystallinity, glass transition temperature, and mechanical properties such as elasticity and toughness. nih.gov

Although specific studies on elastomers derived solely from this compound are not prominent, the general principles of olefin polymerization suggest its potential as a monomer or comonomer. rsc.org The incorporation of a C11 chain could impart specific flexibility and thermal properties to the resulting polymer. Further research and development would be necessary to explore the practical synthesis and characterization of such elastomers and to determine their viability for specialty applications.

Regarding specialty lubricants, the synthesis of lubricant base oils and additives often involves the oligomerization of alpha-olefins to produce poly-alpha-olefins (PAOs). dtic.milresearchgate.net While this compound is an internal olefin, its structure could potentially be modified or it could be used in co-oligomerization reactions to create branched hydrocarbons suitable for lubricant applications. chemrxiv.org Additionally, olefins can be sulfurized to create additives with extreme pressure characteristics for lubricants. osti.govgoogle.com However, there is currently a lack of specific research detailing the derivatization of this compound for these lubricant applications.

Role in Chemical Signaling Systems Research (Pheromone Analogs)

This compound serves as a significant structural motif in the research of chemical signaling systems, particularly as an analog for insect pheromones. The precise geometry of double bonds in pheromone molecules is often critical for their biological activity, and the (Z)-configuration at the 5-position is a common feature in the sex pheromones of various insect species. Synthetic analogs of these pheromones, including molecules with the this compound backbone, are invaluable tools for studying the structure-activity relationships that govern insect chemical communication. researchgate.netnih.gov

The synthesis of these analogs allows researchers to investigate how modifications to the pheromone structure affect an insect's olfactory response. nih.govmdpi.comrsc.orgresearchgate.netnih.gov By systematically altering the chain length, the position and geometry of the double bond, and the functional groups, scientists can map the specific structural requirements for a molecule to bind to a receptor neuron and elicit a behavioral response. researchgate.net This research is fundamental to understanding the principles of chemoreception at the molecular level.

Electrophysiological studies, such as electroantennography (EAG), are commonly employed to measure the response of an insect's antenna to various pheromone analogs. These studies provide quantitative data on the sensitivity and specificity of the insect's olfactory system. For example, research on analogs of (Z)-5-decenyl acetate (B1210297), a pheromone component of the turnip moth (Agrotis segetum), has provided insights into how the insect's receptor system interacts with molecules of varying chain lengths and functionalities. researchgate.net

Below is a table summarizing representative research findings on the electrophysiological and behavioral responses to pheromone analogs with structures related to this compound.

| Insect Species | Pheromone/Analog Studied | Research Focus | Key Findings |

| Turnip Moth (Agrotis segetum) | Chain-shortened analogs of (Z)-5-decenyl acetate | Structure-activity relationships | The terminal methyl group and acetate group interact with highly complementary receptor sites, and the terminal alkyl chain interacts with a hydrophobic "pocket". researchgate.net |

| Pine Caterpillar (Dendrolimus punctatus) | (Z)-dodec-5-en-1-ol and its acetate | Synthesis and field trapping | These compounds are key components of the female sex pheromone and are effective in trapping and monitoring the pest population. mdpi.com |

| Various Lepidopteran Species | Synthetic cis-pheromones | Development of efficient synthetic methods | Ruthenium-based Z-selective cross metathesis is an efficient method for synthesizing cis-pheromones for pest control. nih.gov |

Field trials of synthetic pheromone analogs are the ultimate test of their biological activity and potential for use in pest management strategies. rsc.org By baiting traps with specific analogs, researchers can determine which compounds are attractive to the target insect species in a natural environment. This information is crucial for developing effective and environmentally friendly pest control methods, such as mating disruption and mass trapping, which rely on the use of synthetic pheromones to manipulate insect behavior. nih.gov The study of this compound and its analogs, therefore, plays a vital role in advancing our understanding of insect chemical ecology and in the development of sustainable agricultural practices.

Analytical and Computational Characterization of Z 5 Undecene

Advanced Spectroscopic Techniques

Spectroscopy is a cornerstone in the structural elucidation of molecules like (Z)-5-undecene, providing detailed information about its atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of this compound. Both ¹H and ¹³C NMR provide unique insights into the molecular framework.

In ¹H NMR, the chemical shifts of protons are influenced by their local electronic environment. The alkenyl hydrogens on the cis-configured double bond of this compound are deshielded and typically resonate in the downfield region of the spectrum. libretexts.orgchemistrysteps.com Their characteristic chemical shift is expected to be between 5.3 and 5.4 ppm. The coupling constant (J-value) between these vicinal cis-protons is typically in the range of 6-14 Hz, a key diagnostic feature distinguishing it from the corresponding trans-isomer, which exhibits a larger coupling constant (11-18 Hz). libretexts.org Protons on the allylic carbons (C4 and C7) are also deshielded and would appear further downfield than other methylene (B1212753) protons.

In ¹³C NMR spectroscopy, the sp²-hybridized carbons of the double bond are significantly deshielded compared to the sp³-hybridized carbons of the alkyl chain, typically appearing in the 120-140 ppm range. libretexts.orghw.ac.uk The cis configuration influences the chemical shifts of the allylic carbons due to steric interactions (gamma-gauche effect), often causing them to be more shielded (appear at a lower ppm value) compared to those in the trans-isomer. rsc.org The symmetry of this compound results in a specific number of unique carbon signals, which aids in structural confirmation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental formula of a compound. When coupled with Gas Chromatography (GC-MS), it also aids in the identification and quantification of substances in a mixture.

The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight, 154. nist.gov The fragmentation pattern is typical for long-chain alkenes. Cleavage of bonds allylic to the double bond is a favored process, leading to the formation of stable carbocations. Subsequent fragmentations involve the loss of small alkyl and alkenyl radicals, resulting in a series of characteristic peaks that can be used to deduce the position of the double bond.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is another valuable technique, though its application to small, nonpolar molecules like this compound can be challenging due to interference from matrix peaks in the low mass range. nih.gov However, novel strategies using specialized matrices or derivatization can enable the analysis of small molecules, providing high-resolution mass data. nih.govresearchgate.net This could be particularly useful for confirming the elemental composition of this compound with high accuracy. MALDI is generally a soft ionization technique, which can be advantageous for preserving the molecular ion. creative-proteomics.comyoutube.com

Table 2: Major Ions in the Electron Ionization Mass Spectrum of this compound

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. libretexts.orglibretexts.org For this compound, these techniques are particularly useful for confirming the presence and stereochemistry of the C=C double bond.

In the IR spectrum of this compound, key absorption bands are expected that are characteristic of a cis-disubstituted alkene. spectroscopyonline.com These include:

C-H stretch (sp² carbons): A weak to medium band just above 3000 cm⁻¹, typically around 3020-3000 cm⁻¹.

C=C stretch: A weak to medium absorption band in the region of 1660-1640 cm⁻¹. The intensity of this peak is often weaker for symmetrical or near-symmetrical cis-alkenes compared to their trans counterparts.

C-H bend (out-of-plane): A strong, broad band around 730-665 cm⁻¹ is highly characteristic of a cis-RCH=CHR' structure. This band is one of the most reliable for distinguishing it from the (E)-isomer, which shows a sharp band at a much higher wavenumber (around 965 cm⁻¹). nist.govnist.gov

Raman spectroscopy offers complementary information. renishaw.comnih.gov The C=C stretching vibration in cis-alkenes typically gives a strong Raman signal around 1657 cm⁻¹, which is often more intense than in the corresponding IR spectrum, making it a valuable tool for identifying the double bond. researchgate.net

Chromatographic Separation and Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from its (E)-stereoisomer and other potential impurities.

Gas chromatography (GC) is a primary method for analyzing the purity of volatile compounds like this compound. chromatographyonline.com By using a capillary column with a specific stationary phase, components of a mixture are separated based on their boiling points and interactions with the phase. The purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.

The separation of cis and trans isomers of undecene is readily achievable using GC. The retention time of an alkene is dependent on both its volatility and its polarity. On standard non-polar stationary phases (e.g., those based on dimethylpolysiloxane), isomers are separated primarily by boiling point. On polar stationary phases (e.g., those containing cyanopropyl or polyethylene (B3416737) glycol functionalities), the more polar cis-isomer interacts more strongly and is typically retained longer than the trans-isomer.

The Kovats retention index (RI) is a standardized measure used to identify compounds in GC. The NIST Chemistry WebBook provides experimental RI values for this compound on different column types, which are invaluable for its identification. nist.gov

Table 3: Experimental Kovats Retention Indices for this compound

While GC is highly effective, High-Performance Liquid Chromatography (HPLC) provides alternative and powerful methods for the separation of alkene stereoisomers. google.comchromforum.orgcsfarmacie.cz For non-chiral molecules like this compound, separation from its (E)-isomer relies on exploiting subtle differences in their interaction with the stationary phase. mtc-usa.com

One established technique is argentation chromatography, where the stationary phase (often silica (B1680970) gel) is impregnated with silver nitrate. The π-electrons of the alkene double bond form a reversible complex with the silver ions. The stability of this complex is sensitive to the stereochemistry of the double bond; cis-alkenes, being more sterically accessible, generally form stronger complexes and are retained more strongly on the column than trans-alkenes. google.com

Another approach involves using stationary phases that offer high shape selectivity. Columns based on cholesterol or other planar molecules can differentiate between the more linear shape of the (E)-isomer and the bent shape of the (Z)-isomer, leading to their separation. mtc-usa.com These separations are typically performed in a normal-phase mode using nonpolar mobile phases like hexane, often with a small amount of a more polar modifier. Although this compound itself is not chiral, related chiral alkenes can be separated using chiral stationary phases (CSPs) in either normal or reversed-phase modes. nih.govmdpi.comaocs.orgphenomenex.comgcms.cz

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable analytical technique for the characterization of polymers. resolvemass.ca While this compound is a monomer, it can undergo polymerization reactions, typical of alkenes, to form poly(this compound). GPC is the primary method used to determine the molecular weight distribution of such a resulting polymer, which is critical for understanding its physical and mechanical properties. selectscience.netlcms.cz

The fundamental principle of GPC involves the separation of polymer molecules based on their hydrodynamic volume in solution. azom.com A dissolved polymer sample is passed through a column packed with porous beads. selectscience.net Larger polymer chains cannot enter the pores and thus elute more quickly, while smaller chains penetrate the pores to varying extents and have a longer retention time. selectscience.netazom.com This size-based separation allows for the determination of several key parameters.

Key research findings derived from GPC analysis of a polymer like poly(this compound) would include:

Number Average Molecular Weight (Mn): Represents the total weight of the polymer sample divided by the total number of polymer chains.

Weight Average Molecular Weight (Mw): Provides a value that is more sensitive to the presence of high molecular weight chains.

Polydispersity Index (PDI): Calculated as the ratio of Mw/Mn, this value indicates the breadth of the molecular weight distribution. selectscience.net A PDI of 1.0 signifies a monodisperse polymer where all chains are of the same length, whereas higher values indicate a broader distribution of chain lengths. waters.com

The choice of solvent (eluent) is critical and depends on the solubility of the polymer; for a polyolefin like poly(this compound), solvents such as tetrahydrofuran (B95107) (THF) or toluene (B28343) at elevated temperatures might be employed. lcms.czresearchgate.net A concentration-sensitive detector, such as a differential refractive index (DRI) detector, is commonly used to monitor the polymer as it elutes from the column. lucideon.com The system is calibrated using polymer standards of known molecular weight, such as polystyrene, to correlate retention time with molecular weight. selectscience.net

The following interactive table illustrates a hypothetical GPC analysis result for two different batches of synthesized poly(this compound), demonstrating how the technique is used for quality control and batch-to-batch consistency checks. resolvemass.ca

Table 1: Illustrative GPC Data for Poly(this compound)

| Sample ID | Number Average Molecular Weight (Mn) (g/mol) | Weight Average Molecular Weight (Mw) (g/mol) | Polydispersity Index (PDI = Mw/Mn) | Peak Retention Time (min) |

|---|---|---|---|---|

| Batch A-001 | 85,000 | 178,500 | 2.10 | 15.2 |

| Batch B-002 | 92,000 | 185,840 | 2.02 | 14.8 |

Computational Chemistry and Modeling

Density Functional Theory (DFT) for Electronic Structure and Reaction Energies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules from first principles. esqc.orguit.no For this compound, DFT calculations provide fundamental insights into the molecule's geometry, the nature of its chemical bonds, and its intrinsic reactivity.

DFT calculations can accurately determine the ground-state electronic energy and the spatial distribution of electron density within the this compound molecule. A key area of investigation is the carbon-carbon double bond (C=C), which is the molecule's primary functional group. The calculations can quantify the electron density in the π-bond, confirming it as a nucleophilic center susceptible to attack by electrophiles—a hallmark of alkene reactivity. studymind.co.uklibretexts.org

Furthermore, DFT is extensively used to model reaction pathways and calculate reaction energies. researchgate.net For this compound, this could involve calculating the activation energies for various addition reactions (e.g., hydrogenation, halogenation). By mapping the potential energy surface, researchers can identify the transition state structures and determine the energy barriers, thereby predicting the kinetics and thermodynamics of a reaction. For instance, DFT can be used to compare the relative stability of the carbocation intermediates formed during electrophilic addition, explaining the regioselectivity (Markovnikov's rule) of such reactions. msu.edu

The table below summarizes key electronic properties of this compound that can be calculated using DFT, providing a quantitative basis for understanding its chemical behavior.

Table 2: Representative Electronic Properties of this compound from DFT Calculations

| Calculated Property | Significance | Hypothetical Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons (nucleophilicity). | -6.2 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | +1.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and electronic excitation energy. | 7.7 eV |

| Mulliken Charge on C5/C6 | Partial charge on the double-bonded carbons; indicates local electron density. | -0.15 e |

| Dipole Moment | Measure of the overall polarity of the molecule resulting from its cis geometry. | 0.35 D |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Reactivity

Molecular Dynamics (MD) is a computational simulation method that analyzes the physical movements of atoms and molecules over time. arxiv.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes, diffusion, and interactions with other molecules. upc.edu

MD simulations can also be used to model the dynamic processes that precede a chemical reaction. For example, a simulation could model the approach of an electrophile to the double bond of this compound, showing how the solvent molecules rearrange and how the alkene itself might change conformation to accommodate the reactant. This provides a dynamic picture that complements the static energy calculations from DFT. By analyzing the trajectories of many such interactions, researchers can gain insights into the factors that control reaction rates and mechanisms at an atomistic level. frontiersin.org

The following table illustrates the type of data that could be extracted from an MD simulation to characterize the conformational preferences of the butyl and pentyl chains of this compound.

Table 3: Conformational Dihedral Angle Populations for this compound from a Hypothetical MD Simulation

| Dihedral Angle | Description | Gauche Conformation (%) | Anti (Trans) Conformation (%) |

|---|---|---|---|

| C3-C4-C5-C6 | Rotation around the bond adjacent to the double bond (butyl side) | 35% | 65% |

| C5-C6-C7-C8 | Rotation around the bond adjacent to the double bond (pentyl side) | 38% | 62% |

| C2-C3-C4-C5 | Rotation further down the butyl chain | 40% | 60% |

Theoretical Calculations for Structure-Reactivity Relationships

Theoretical calculations, integrating methods like DFT and MD, are crucial for establishing quantitative structure-reactivity relationships. These relationships explain how a molecule's specific structural features—such as bond lengths, bond angles, stereochemistry, and electronic properties—directly influence its chemical reactivity. nih.gov

For this compound, the most significant structural feature governing its reactivity is the cis configuration of the C5=C6 double bond. Theoretical calculations can precisely quantify the effects of this configuration.

Steric Hindrance: The cis arrangement places the butyl and pentyl alkyl chains on the same side of the double bond. DFT calculations of the molecule's geometry and MD simulations of its dynamic shape can quantify the degree of steric hindrance around the π-bond. This steric crowding can influence the rate of reaction by making it more difficult for bulky reagents to approach the double bond, as compared to its trans-(E)-isomer or a terminal alkene like 1-undecene. nih.gov

Electronic Effects and Stability: DFT calculations can demonstrate that the cis isomer is slightly higher in energy (less stable) than the corresponding trans isomer due to steric strain between the alkyl groups. This difference in ground-state energy can translate into a lower activation barrier for certain reactions, potentially making the (Z)-isomer more reactive in some contexts. The calculated HOMO-LUMO gap also serves as a powerful predictor of reactivity, with a smaller gap generally implying higher reactivity. libretexts.org

Reaction Mechanism Analysis: By calculating the energies of reactants, transition states, and products for potential reactions, theoretical models can predict which reaction pathways are most favorable. For example, calculations could compare the activation energy for electrophilic addition to the (Z)-isomer versus the (E)-isomer, providing a direct, quantitative link between the stereochemical structure and the reaction rate. These computational studies provide insights that are often difficult to isolate and measure experimentally.

Future Directions and Emerging Research Areas

Novel Catalytic Systems for Enhanced Stereoselectivity in Z-Alkene Synthesis

The synthesis of Z-alkenes, which are often thermodynamically less stable than their E-isomer counterparts, presents a significant challenge in organic synthesis. nus.edu.sg Overcoming this thermodynamic bias necessitates kinetically controlled catalytic processes. nus.edu.sg Research is increasingly focused on developing novel catalytic systems that offer high stereoselectivity for the synthesis of Z-alkenes like (Z)-5-undecene.

Recent advancements include the use of affordable and abundant iron-based catalysts. nus.edu.sg For instance, a bisphosphine-iron catalyst has been developed for the multicomponent merging of allenes with sp3-hybridized organohalides and organozinc reagents, demonstrating control over both site- and Z-selectivity. nus.edu.sg This method's reliance on a non-toxic and inexpensive metal enhances its environmental and economic appeal. nus.edu.sg

Other emerging strategies involve:

Cobalt-catalyzed isomerizations: A high-spin cobalt(I) complex has shown the ability to convert terminal alkenes to Z-2-alkenes with high regioselectivity and stereoselectivity. organic-chemistry.org

Photocatalytic methods: An organocatalytic system using a photoinduced electron donor-acceptor (EDA) complex has been developed for the facile synthesis of various Z-alkenes. acs.org Additionally, photoinduced nickel catalysis allows for the stereodivergent synthesis of both Z- and E-alkenes. acs.org

Electrochemical synthesis: An electrocatalytic method for the hydrogenation of alkynes has been shown to produce Z-alkenes with high chemo- and stereoselectivity under mild conditions, avoiding the need for ligands or high-pressure hydrogen. rsc.org

These novel catalytic approaches represent a significant step towards more sustainable and efficient synthesis of specific alkene isomers.

Exploration of Bio-Inspired and Enzymatic Synthesis Routes for this compound

Nature provides a rich blueprint for the synthesis of complex molecules. The biosynthesis of insect pheromones, many of which are long-chain unsaturated compounds like this compound, often involves highly specific enzymatic pathways. google.comslu.se Researchers are increasingly looking to mimic these natural processes to develop bio-inspired and enzymatic routes for pheromone synthesis.

The biosynthesis of many moth sex pheromones involves fatty acid desaturases (FADs), enzymes that introduce double bonds at specific positions in a fatty acyl chain. google.com The combination of FADs with other enzymes like fatty acyl elongases (ELOs) and fatty acyl reductases (FARs) can produce a wide diversity of pheromone structures. google.com

Key areas of exploration include:

Genetically Modified Organisms: Transgenic plants have been engineered to produce insect pheromone precursors by introducing genes for enzymes like FADs. google.comwikipedia.org This approach offers a potentially scalable and sustainable method for producing pheromones and their precursors.

Enzymatic Cascades: The use of multi-enzyme "one-pot" reactions is a promising strategy for the synthesis of complex molecules like pheromones. mdpi.commdpi.com These cascades can create multiple stereogenic centers in a sequential and highly controlled manner. mdpi.com

Enzyme Engineering: Scientists are engineering enzymes to improve their efficiency and ability to incorporate non-standard building blocks, paving the way for the synthesis of a wider range of molecules. news-medical.net

These bio-inspired approaches hold the potential to create more environmentally friendly and efficient methods for producing valuable chemicals like this compound.

Development of Advanced Materials with this compound Scaffolds

Alkenes, including this compound, are fundamental monomers in the synthesis of polymers. studymind.co.uktutorchase.com The double bond in the alkene can be opened to form long-chain polymers, known as polyalkenes, through addition polymerization. chemrevise.orgphysicsandmathstutor.com The properties of the resulting polymer are influenced by the structure of the monomer, the length of the polymer chains, and the intermolecular forces between them. chemrevise.org

The incorporation of specific alkene scaffolds like this compound can lead to the development of advanced materials with tailored properties. ontosight.ai Research in this area is focused on:

Polymer Synthesis: this compound can serve as a precursor for the synthesis of polymers and copolymers with unique characteristics. ontosight.ai The specific geometry of the Z-double bond can influence the packing of polymer chains and thus the material's physical properties.

Functional Materials: The development of "smart" materials that respond to external stimuli is a growing field. ncl.ac.uk By incorporating functional groups or specific structural motifs derived from alkenes, it may be possible to create materials with applications in areas like drug delivery or as biosensors. ncl.ac.uk

Biomaterials: In tissue engineering, polymer-based scaffolds are crucial for supporting cell growth and tissue regeneration. mdpi.comnih.gov Synthetic polymers are valued for their tunable properties and controlled degradation rates. mdpi.com While not directly used in the provided search results, the principles of polymer science suggest that long-chain alkenes could be explored as components in creating novel biomaterials.

The ability to control the structure of the monomer unit is key to designing polymers with desired functionalities for a wide range of applications.

Interdisciplinary Research in Chemical Ecology and Sustainable Chemistry (e.g., Pheromone Applications)

Chemical ecology is an interdisciplinary field that studies the role of chemical signals in the interactions between organisms. wur.nl Insect pheromones, which are chemicals used for intraspecific communication, are a major focus of this field. wur.nlresearchgate.net this compound has been identified as a sex pheromone in certain insect species, highlighting its importance in chemical communication. ontosight.ai

The study of this compound in this context involves:

Pest Management: Synthetic pheromones are used in integrated pest management (IPM) strategies for monitoring insect populations, mass trapping, and mating disruption. chemijournal.comresearchgate.netresearchgate.net These methods are species-specific and have minimal adverse effects on beneficial organisms. chemijournal.com

Biodiversity Monitoring: Pheromones can be used as tools to monitor the presence and abundance of insect species, which is valuable for conservation efforts. nih.gov

Sustainable Chemistry: The use of pheromones in pest control is considered a more sustainable alternative to conventional insecticides. chemijournal.comscispace.com Research in this area aligns with the principles of green chemistry by developing environmentally benign solutions for agriculture and forestry. nus.edu.sg

The collaboration between chemists, biologists, and ecologists is crucial for understanding the complex roles of pheromones in ecosystems and for developing practical and sustainable applications. mdpi.comucr.edu

Q & A

Q. What are the established synthesis methods for (Z)-5-Undecene, and how do reaction conditions influence stereoselectivity?

this compound is synthesized via stereoselective catalytic processes such as hydride reduction of alkynes or Wittig reactions. For example, palladium-catalyzed cross-couplings may yield Z-isomers by controlling ligand steric effects . Reaction temperature, solvent polarity, and catalyst choice (e.g., Lindlar catalyst for partial hydrogenation) critically impact isomer purity. Researchers should validate stereochemistry using NMR (nuclear Overhauser effect) or gas chromatography with chiral columns .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural conformation?

Key techniques include:

- GC-MS : Quantifies isomer ratios and detects trace impurities (e.g., E-isomer contamination) using retention indices and mass fragmentation patterns .

- NMR Spectroscopy : ¹H and ¹³C NMR distinguish Z/E configurations via coupling constants (e.g., J = 10–12 Hz for cis alkenes) and chemical shifts .

- IR Spectroscopy : Confirms alkene presence via C=C stretching bands (~1650 cm⁻¹) . Cross-validation with reference data from databases like PubChem ensures accuracy .

Q. What safety protocols are essential when handling this compound in laboratory settings?

this compound is highly flammable (H225) and causes skin/eye irritation (H315, H319). Researchers must:

- Use explosion-proof equipment and inert atmospheres (N₂/Ar) during synthesis .

- Wear nitrile gloves, goggles, and flame-retardant lab coats.

- Store in sealed containers at ≤4°C, away from oxidizers . Emergency procedures (e.g., P303+P353 for skin contact) should be prominently displayed .

Advanced Research Questions

Q. How do Z/E isomerization dynamics of 5-Undecene affect its thermodynamic stability in catalytic systems?

The Z-isomer’s lower stability compared to the E-isomer arises from steric strain between alkyl substituents. Computational studies (DFT calculations) predict activation energies for thermal isomerization, which can be experimentally validated via kinetic monitoring using UV-Vis spectroscopy or HPLC . Researchers should compare Arrhenius plots under varying solvents (polar vs. nonpolar) to elucidate environmental effects .

Q. What methodological challenges arise in quantifying trace this compound in multicomponent reaction mixtures, and how can they be resolved?

Challenges include co-elution with similar alkenes in chromatographic methods and signal overlap in NMR. Solutions:

Q. How can contradictions in reported LogP values for this compound be reconciled across studies?

Discrepancies in LogP (e.g., 6.08 vs. 5.90) may stem from measurement techniques (shake-flask vs. HPLC) or temperature variations. Researchers should:

Q. What role does this compound play in fuel combustion studies, and how can its reactivity be modeled experimentally?

As a mid-chain alkene, this compound is used to study autoignition kinetics in surrogate gasoline blends. Researchers employ:

- Rapid Compression Machines (RCMs) : Measure ignition delay times under controlled pressure/temperature .

- Laser-Induced Fluorescence (LIF) : Track intermediate radicals (e.g., OH⁺) during oxidation . Compare experimental data with CHEMKIN simulations to refine kinetic mechanisms .

Q. How can computational models predict this compound’s environmental fate, and what experimental validations are required?

QSAR (quantitative structure-activity relationship) models estimate biodegradation half-lives and bioaccumulation potential. Key steps:

- Molecular Dynamics Simulations : Assess interactions with soil organic matter .

- Microcosm Studies : Measure aerobic degradation rates in sediment-water systems . Validate predictions with GC-MS quantification of metabolite profiles .

Methodological Guidelines

- Experimental Design : Use fractional factorial designs to optimize synthesis conditions (e.g., catalyst loading, solvent) while minimizing resource use .

- Data Contradiction Analysis : Apply triangulation by combining experimental, computational, and literature data to resolve inconsistencies .

- Ethical Reporting : Disclose isomer purity, instrument calibration protocols, and statistical confidence intervals to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.